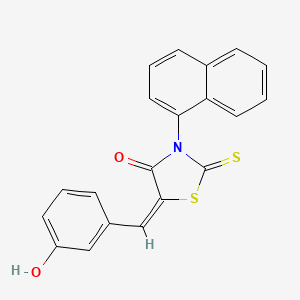![molecular formula C17H18Cl2N2O5S B5916103 2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B5916103.png)
2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, methyl, trimethoxyphenyl, and sulfonamide groups. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2,6-dichloro-4-methylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Condensation Reaction: The sulfonamide intermediate is then subjected to a condensation reaction with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methyl and methoxy groups.
Condensation Reactions: The sulfonamide and aldehyde groups can participate in further condensation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The trimethoxyphenyl group may enhance its binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-4-methylbenzenesulfonamide: Lacks the trimethoxyphenyl group, resulting in different reactivity and biological activity.
4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide:
Uniqueness
The presence of both dichloro and trimethoxyphenyl groups in 2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide makes it unique. These groups contribute to its diverse reactivity and potential for various scientific applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O5S/c1-10-5-12(18)17(13(19)6-10)27(22,23)21-20-9-11-7-14(24-2)16(26-4)15(8-11)25-3/h5-9,21H,1-4H3/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVJXEGWHUQFTE-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(4-phenylmethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5916026.png)
![(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5916029.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5916034.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916041.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5916046.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5916053.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5916058.png)
![(5Z)-1-(2-ethylphenyl)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5916069.png)
![(5E)-1-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5916080.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5916084.png)
![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-benzyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916111.png)
![(6Z)-2-benzyl-5-imino-6-[(3-nitrophenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916112.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916116.png)
